molecular formula C17H17ClN2O5S2 B12199926 3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

Cat. No.: B12199926
M. Wt: 428.9 g/mol
InChI Key: ABOFIZSSZJKXTR-ZROIWOOFSA-N
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Description

3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a complex organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide typically involves the condensation of 3-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions in a solvent like ethanol or methanol. The resulting intermediate is then reacted with N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzylidene moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinones with various functional groups.

Scientific Research Applications

3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can interact with enzyme active sites, inhibiting their activity and leading to various biological effects. The chlorobenzylidene moiety may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
  • 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxytetrahydro-3-thiophenyl)propanamide

Uniqueness

The uniqueness of 3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorobenzylidene moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological effects.

Properties

Molecular Formula

C17H17ClN2O5S2

Molecular Weight

428.9 g/mol

IUPAC Name

3-[(5Z)-5-[(3-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)propanamide

InChI

InChI=1S/C17H17ClN2O5S2/c18-12-3-1-2-11(8-12)9-14-16(22)20(17(23)26-14)6-4-15(21)19-13-5-7-27(24,25)10-13/h1-3,8-9,13H,4-7,10H2,(H,19,21)/b14-9-

InChI Key

ABOFIZSSZJKXTR-ZROIWOOFSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=O

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=O

Origin of Product

United States

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